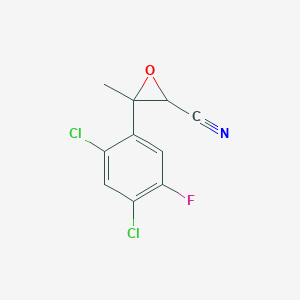
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a unique combination of halogenated aromatic and oxirane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods
The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide ring-opening: Reagents such as water, alcohols, or amines can be used under acidic or basic conditions to open the oxirane ring.
Major Products Formed
Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.
Ring-opening reactions: Products include diols, amino alcohols, and other functionalized compounds.
Applications De Recherche Scientifique
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The compound’s halogenated aromatic ring and oxirane group allow it to form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluorophenyl derivatives: These compounds share the halogenated aromatic core and exhibit similar reactivity and applications.
Oxirane-containing compounds: Compounds with oxirane rings are known for their reactivity and use in various synthetic applications.
Uniqueness
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its halogenated aromatic ring, oxirane group, and nitrile functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H6Cl2FNO |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
3-(2,4-dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H6Cl2FNO/c1-10(9(4-14)15-10)5-2-8(13)7(12)3-6(5)11/h2-3,9H,1H3 |
Clé InChI |
RDGKXUPJUWCXAM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C#N)C2=CC(=C(C=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)


![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
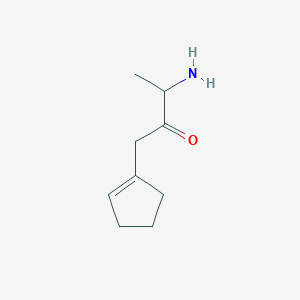
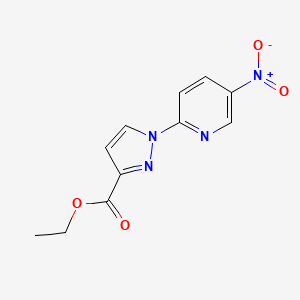

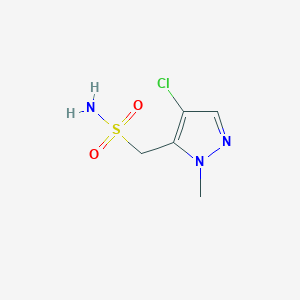
![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

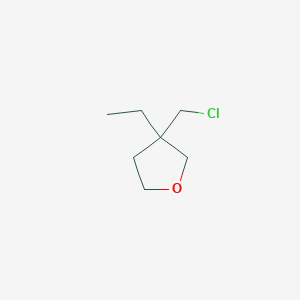
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
